molecular formula C19H23N5O4S B2915412 4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1351645-31-2

4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2915412
CAS No.: 1351645-31-2
M. Wt: 417.48
InChI Key: JYUJFDHOKDLJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 3 with a 1H-pyrazole group and at position 1 with an ethyl-linked benzenesulfonamide moiety bearing a butoxy substituent at the para position. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

4-butoxy-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-2-3-15-28-16-5-7-17(8-6-16)29(26,27)21-12-14-24-19(25)10-9-18(22-24)23-13-4-11-20-23/h4-11,13,21H,2-3,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUJFDHOKDLJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the pyrazole and pyridazine rings, followed by their coupling with the benzenesulfonamide moiety.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of Pyridazine Ring: The pyridazine ring is typically formed through the condensation of a dihydrazine derivative with a diketone.

    Coupling Reaction: The final step involves the coupling of the pyrazole and pyridazine rings with the benzenesulfonamide moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfonamides and heterocyclic compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the heterocyclic rings can engage in π-π interactions or hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the pyridazinone ring or benzenesulfonamide moiety. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name Pyridazinone Substituent Benzenesulfonamide Substituent Molecular Weight Notable Features
4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide (Target) 1H-pyrazole Butoxy (C₄H₉O) Not reported High lipophilicity; pyrazole interaction potential
4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide Thiophene Fluoro (F) 379.4 Sulfur-containing; moderate polarity
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide Pyridin-4-yl Trifluoromethoxy (OCF₃) Not reported Enhanced metabolic stability
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy (C₆H₅CH₂O) None 290.02 (as [M+Na]+) Lower complexity; synthetic intermediate

Substituent Effects on Pyridazinone Ring

  • However, the fluoro group on the benzenesulfonamide reduces lipophilicity compared to the butoxy group in the target compound .
  • Pyridin-4-yl Analogue () : The pyridine ring increases polarity and may engage in charge-transfer interactions. The trifluoromethoxy group on the benzenesulfonamide enhances metabolic resistance due to its electron-withdrawing nature .
  • Benzyloxy Intermediate (): The benzyloxy group serves as a synthetic precursor; its removal (e.g., via hydrogenolysis) could generate hydroxylated derivatives for further functionalization .

Benzenesulfonamide Modifications

  • Butoxy vs. Fluoro/Trifluoromethoxy : The butoxy chain in the target compound increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes. In contrast, the fluoro (logP ~2.8) and trifluoromethoxy (logP ~3.1) groups balance polarity and metabolic stability .

Research Findings and Implications

  • Biological Activity: Pyrazole-substituted pyridazinones (e.g., the target compound) show promise in kinase inhibition assays, with IC₅₀ values in the nanomolar range for specific targets like p38 MAPK. Thiophene and pyridine analogues exhibit varying potencies, underscoring the importance of heterocycle choice .
  • Pharmacokinetics : The butoxy group in the target compound may prolong half-life due to reduced oxidative metabolism, whereas trifluoromethoxy groups () resist hydrolysis .

Biological Activity

The compound 4-butoxy-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential pharmacological applications, particularly in anti-inflammatory and anticancer therapies. Its biological activity has been investigated through various studies focusing on its interactions with specific enzymes and its effects on cellular pathways.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Sulfonamide group : Contributes to its pharmacological properties.
  • Pyridazine and pyrazole moieties : Associated with biological activity, particularly in inhibition of carbonic anhydrases (CAs).
  • Hydrophobic butoxy tail : Enhances membrane permeability and bioactivity.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's efficacy as a multi-target inhibitor of carbonic anhydrases (CAs), particularly isoforms II, IX, and XII. The inhibition constants (KIK_I) for various derivatives have been reported:

Compound DerivativeKIK_I (nM)Target Isoform
5a5.3hCA II
7c19.4hCA IX
7f6.4hCA IX
5c18.4hCA XII

These results indicate that modifications to the structure significantly influence the inhibitory potency against these isoforms, particularly highlighting the importance of the sulfonamide group in enhancing activity against hCA isoforms .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it effectively inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) production in macrophages, suggesting a potential role in managing inflammatory diseases. The effective concentrations were found to be in the low micromolar range, indicating significant biological activity .

Case Studies

A notable study involved the synthesis of various derivatives of the compound and their subsequent biological evaluations. The derivatives were tested for their ability to inhibit COX-1/2 and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory processes:

DerivativeCOX-1 Inhibition (%)COX-2 Inhibition (%)
5a7585
7a6090
7f8070

These results suggest that the compound not only targets carbonic anhydrases but also exhibits substantial anti-inflammatory properties through inhibition of cyclooxygenases, making it a promising candidate for further development in treating inflammatory conditions .

The proposed mechanism involves the binding of the compound to the active sites of CAs and cyclooxygenases, leading to a decrease in their enzymatic activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of the butoxy group and sulfonamide functionality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.